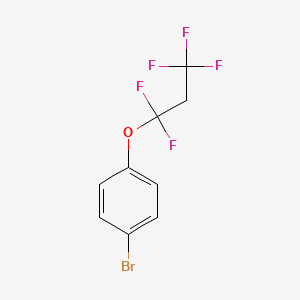

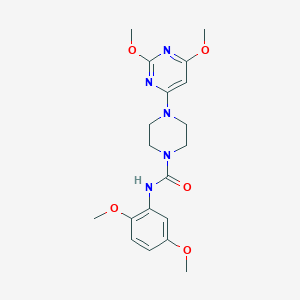

![molecular formula C17H17N9 B2506554 4-(4-([1,2,4]三唑并[4,3-b]哒嗪-6-基)-1,4-二氮杂环戊烷-1-基)吡啶并[3,4-d]嘧啶 CAS No. 2320669-47-2](/img/structure/B2506554.png)

4-(4-([1,2,4]三唑并[4,3-b]哒嗪-6-基)-1,4-二氮杂环戊烷-1-基)吡啶并[3,4-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)pyrido[3,4-d]pyrimidine" is a heterocyclic molecule that appears to be related to several classes of compounds with significant biological activities. The related structures, such as 1,2,4-triazolo[1,5-a]pyridines, pyrazolo[4,3-e]-1,2,4-triazolo[4,3-c]pyrimidines, and triazolo[1,5-a]pyrimidines, have been studied for their potential as xanthine oxidase inhibitors, anxiolytic agents, and for their antioxidant and antimicrobial properties .

Synthesis Analysis

The synthesis of related triazolo-pyridine and pyrimidine derivatives often involves cyclization reactions and the formation of N-N bonds. For instance, 1,2,4-triazolo[1,5-a]pyridines can be synthesized via a metal-free oxidative N-N bond formation mediated by phenyliodine bis(trifluoroacetate) . Similarly, the synthesis of 7H-pyrazolo[4,3-e]-1,2,4-triazolo[4,3-c]pyrimidines involves oxidative cyclization as a key step . These methods highlight the importance of cyclization reactions in constructing the complex heterocyclic frameworks related to the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and X-ray crystallography. For example, derivatives of 1,2,4-triazolo[1,5-a]pyrimidine have been characterized by NMR, FT-IR, and single-crystal X-ray diffraction, with the molecular structure being further analyzed using density functional theory (DFT) . The crystal structure of 1,2,4-triazolo[1,5-a]pyrimidine shows planar stacks with a slight offset, indicating potential self-association properties .

Chemical Reactions Analysis

The related compounds exhibit a range of chemical reactivity. For instance, the transformation of 5-diazo derivatives of 1,3-dimethyl-6-hydrazinouracil into triazolo[4.5-d]pyrimidines demonstrates the potential for diazo-transfer reactions and cyclization to form novel pyrimidine derivatives . Additionally, the synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives in the presence of thiamine hydrochloride (VB1) as a catalyst in water medium suggests that the compound of interest may also be amenable to similar synthetic approaches .

Physical and Chemical Properties Analysis

The physical properties of related compounds, such as vaporization enthalpies, have been measured using correlation gas chromatography and transpiration methods. These studies provide insights into the self-association properties and intermolecular interactions of these heterocyclic compounds . Additionally, the chemical properties, including antioxidant and antimicrobial activities, have been evaluated using various assays, revealing that some derivatives exhibit significant biological activities .

科学研究应用

杂环合成和生物活性

吡唑并[3,4-d]嘧啶衍生物的合成,包括与所讨论化合物相关的化合物,展示了这些分子在创造各种杂环化合物方面的多功能性。这些衍生物使用 IR、^1H NMR 和质谱等技术进行表征,表明它们在科学研究中具有广泛的适用性,尤其是在有机化学和药物化学领域 (Harb、Abbas 和 Mostafa,2005 年)。

药理学评估

虽然遵守排除与药物使用、剂量和副作用相关的信息的要求,但值得注意的是,与“4-(4-([1,2,4]三唑并[4,3-b]哒嗪-6-基)-1,4-二氮杂环戊烷-1-基)吡啶并[3,4-d]嘧啶”在结构上相关的化合物已针对各种药理活性进行了评估。这些研究主要集中于了解该化合物对生物系统潜在影响,为开发新的治疗剂做出贡献 (Thore、Gupta 和 Baheti,2015 年)。

新合成方法和抗菌活性

从类似于所提及化合物中合成新型嘧啶衍生物的研究突出了创造具有潜在抗菌和抗氧化活性的物质的创新方法。此类研究不仅扩展了基于嘧啶的化合物的化学库,而且还有助于寻找新的抗菌剂,反映了该化合物在应对全球健康挑战中的重要性 (El-Kalyoubi、Fayed 和 Abdel-Razek,2017 年)。

超分子化学和材料科学

该化合物的相关性延伸到超分子化学,其中探索其衍生物形成具有材料科学潜在应用的复杂结构的能力。这些研究提供了对这些化合物如何有助于开发具有专门功能的新型材料的见解,强调了该化合物超越生物应用的多功能性 (Fonari、Simonov 和 Chumakov,2004 年)。

作用机制

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction results in significant alterations in cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This leads to cell growth arrest at the G0-G1 stage , thereby inhibiting cell proliferation.

Pharmacokinetics

These properties help predict the structure requirement for the observed antitumor activity .

Result of Action

The compound’s action results in significant cytotoxic activities against various cancer cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range . It also induces apoptosis within HCT cells .

未来方向

The development of BRD4 inhibitors, including [1,2,4]triazolo[4,3-b]pyridazine derivatives, is an active area of research . These compounds offer promising starting molecules for designing potent BRD4 inhibitors . Future research will likely focus on optimizing these compounds for increased potency and improved physical properties .

属性

IUPAC Name |

4-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyrido[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N9/c1-6-24(16-3-2-15-22-21-12-26(15)23-16)8-9-25(7-1)17-13-4-5-18-10-14(13)19-11-20-17/h2-5,10-12H,1,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFGPTONSMSXYOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C2=NC=NC3=C2C=CN=C3)C4=NN5C=NN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

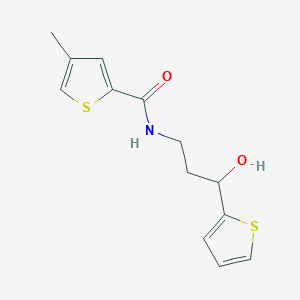

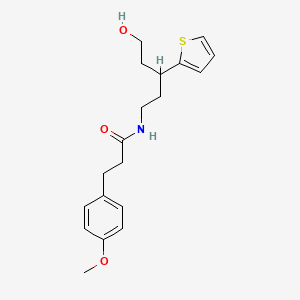

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(methylthio)benzamide](/img/structure/B2506473.png)

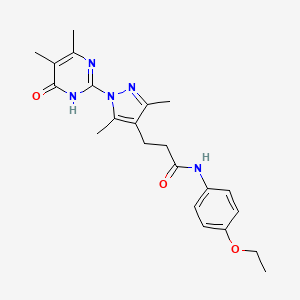

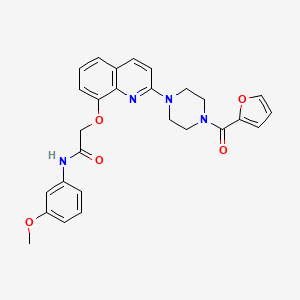

![4-Amino-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one](/img/structure/B2506475.png)

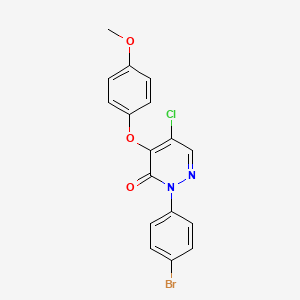

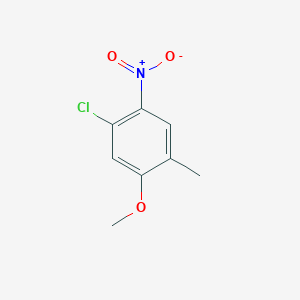

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl propionate](/img/structure/B2506476.png)

![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2506481.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2506484.png)

![N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2506494.png)